An In-depth Technical Guide to the Chemical and Pharmacological Properties of AM694 3-iodo Isomer
An In-depth Technical Guide to the Chemical and Pharmacological Properties of AM694 3-iodo Isomer
Introduction
The landscape of cannabinoid research has been significantly shaped by the advent of synthetic cannabinoid receptor agonists (SCRAs). These molecules, initially developed as research tools to probe the endocannabinoid system, have also emerged as substances of abuse, necessitating a thorough understanding of their chemical and pharmacological profiles. The AM series of cannabinoids, developed by Alexandros Makriyannis, represents a prominent class of these compounds. This guide focuses on a specific analog, the 3-iodo isomer of AM694, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
The parent compound, AM694, is a potent and selective agonist for the CB1 receptor.[1] The introduction of a halogen atom, such as iodine, at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the known and predicted chemical properties, synthesis, pharmacology, metabolism, and analytical methodologies pertinent to the AM694 3-iodo isomer, offering a foundational resource for its scientific investigation.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is paramount for its application in research and development. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and interpretation of results.
Chemical Structure and Nomenclature
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IUPAC Name: [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone
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Chemical Formula: C₂₀H₁₉FINO
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Molecular Weight: 435.28 g/mol
Computed and Predicted Physicochemical Parameters
The following table summarizes key computed physicochemical properties for the AM694 3-iodo isomer. These values are instrumental in predicting the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 435.3 g/mol | |
| XLogP3-AA | 5.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 7 | |
| Topological Polar Surface Area | 22 Ų |
Solubility and Stability
For optimal stability, it is recommended to store the compound in a cool, dry, and dark environment, preferably at -20°C. Solutions in organic solvents should be stored under similar conditions to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Synthesis and Characterization
The synthesis of novel compounds is a cornerstone of chemical research. While a specific, detailed synthesis for the AM694 3-iodo isomer is not published, a general and plausible synthetic route can be proposed based on established methods for analogous 3-benzoylindoles.
General Synthetic Strategy
The synthesis of 3-benzoylindoles typically involves a Friedel-Crafts acylation of an N-substituted indole with a substituted benzoyl chloride.
Proposed Synthesis of AM694 3-iodo Isomer
The following is a proposed, step-by-step synthesis protocol:
Step 1: N-Alkylation of Indole
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To a solution of indole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0°C.
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Allow the reaction to stir for 30 minutes to form the indole anion.
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Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the resulting 1-(5-fluoropentyl)-1H-indole by column chromatography.
Step 2: Friedel-Crafts Acylation
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To a solution of 1-(5-fluoropentyl)-1H-indole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Cool the mixture to 0°C and add 3-iodobenzoyl chloride dropwise.
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Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
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Carefully quench the reaction with ice-water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For the AM694 3-iodo isomer, electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 436.05.[4] Tandem mass spectrometry (MS/MS) would likely show characteristic fragment ions corresponding to the loss of the 5-fluoropentyl chain and cleavages around the carbonyl linker.[5]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and iodophenyl rings, as well as the aliphatic protons of the 5-fluoropentyl chain. The ¹³C NMR spectrum would provide complementary information on the carbon framework of the molecule.
3.3.3. Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to assess the purity of synthetic compounds. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with a formic acid modifier would be suitable for purity analysis.
Pharmacology
The pharmacological activity of the AM694 3-iodo isomer is primarily defined by its interaction with cannabinoid receptors.
Cannabinoid Receptor Binding Affinity
4.1.1. Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which represents the affinity of the compound for the receptor.
4.1.2. Reported Binding Affinities
The AM694 parent compound is known to be a potent CB1 receptor agonist.[1] While specific Ki values for the 3-iodo isomer are not widely published, it is expected to retain high affinity for the CB1 receptor. The table below shows the reported binding affinities for the parent AM694.
| Receptor | Ki (nM) |
| CB1 | 0.08 |
| CB2 | 1.44 |
Source:
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, it is crucial to determine the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist.
4.2.1. Principles of G-Protein Coupled Receptor (GPCR) Activation
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding to a GPCR initiates a conformational change that leads to the activation of intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels, resulting in a cellular response.[6]
4.2.2. In Vitro Functional Assays
Two common in vitro assays to assess the functional activity of cannabinoid receptor ligands are the GTPγS binding assay and the cAMP accumulation assay.
4.2.2.1. GTPγS Binding Assay
This assay measures the ability of a compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding indicates agonist activity.[7][8]
Experimental Protocol: GTPγS Binding Assay
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Prepare cell membranes from a cell line stably expressing the human CB1 receptor.
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In a 96-well plate, incubate the cell membranes with varying concentrations of the AM694 3-iodo isomer, a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.
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Incubate the plate at 30°C for 60 minutes.
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Terminate the reaction by rapid filtration through a glass fiber filter plate.
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Wash the filters to remove unbound [³⁵S]GTPγS.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Analyze the data to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.
4.2.2.2. cAMP Accumulation Assay
CB1 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.[9]
Experimental Protocol: cAMP Accumulation Assay
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Culture a cell line expressing the human CB1 receptor in a 96-well plate.
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Pre-treat the cells with varying concentrations of the AM694 3-iodo isomer.
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Stimulate the cells with forskolin to increase intracellular cAMP levels.
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Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
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Analyze the data to determine the EC₅₀ and Emax values for the inhibition of cAMP production.
Downstream Signaling Pathways
Activation of the CB1 receptor by an agonist like the AM694 3-iodo isomer initiates a cascade of intracellular signaling events.
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo detection of the new psychoactive substance AM-694 and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
